molecular formula C9H11NO B3310169 2-Ethyl-6-methylisonicotinaldehyde CAS No. 945463-91-2

2-Ethyl-6-methylisonicotinaldehyde

Cat. No.: B3310169
CAS No.: 945463-91-2
M. Wt: 149.19 g/mol
InChI Key: IPBYJKURFFTGDK-UHFFFAOYSA-N
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Description

2-Ethyl-6-methylisonicotinaldehyde is a heterocyclic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It is a derivative of isonicotinaldehyde, characterized by the presence of ethyl and methyl groups at the 2 and 6 positions, respectively. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methylisonicotinaldehyde typically involves the reaction of 2-ethyl-6-methylpyridine with a suitable aldehyde precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification through distillation or recrystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methylisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Ethyl-6-methylisonicotinaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methylisonicotinaldehyde involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • 2-Ethylisonicotinaldehyde
  • 6-Methylisonicotinaldehyde
  • 2-Methyl-6-ethylisonicotinaldehyde

Comparison: 2-Ethyl-6-methylisonicotinaldehyde is unique due to the specific positioning of the ethyl and methyl groups, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

2-ethyl-6-methylpyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-3-9-5-8(6-11)4-7(2)10-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBYJKURFFTGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of crude (2-ethyl-6-methyl-pyridin-4-yl)-methanol (453.6 mg, 3 mmol) in DCM (30 mL) and MnO2 (2.6 g, 30 mmol) is added. The mixture is stirred at rt for 15 h, filtered and evaporated (130 mbar, 45° C.) to give crude 2-ethyl-6-methyl-pyridine-4-carbaldehyde (0.48 g); 1H NMR (CDCl3): δ 10.02 (s, 1H), 7.37 (s, 2H), 2.89 (q, J=7.6 Hz, 2H), 2.64 (s, 3H), 1.33 (t, J=7.6 Hz, 3H).
Quantity
453.6 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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